Cas no 459422-03-8 (9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)

9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one 化学的及び物理的性質
名前と識別子
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- 9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one
- 9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- [1,2,4]Triazolo[5,1-b]quinazolin-8(1H)-one, 9-(4-fluorophenyl)-5,6,7,9-tetrahydro-6,6-dimethyl-
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- インチ: 1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21)
- InChIKey: MHCKXZPHLUVGDF-UHFFFAOYSA-N
- SMILES: N1C2=C(C(=O)CC(C)(C)C2)C(C2=CC=C(F)C=C2)N2NC=NC=12
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1038-0421-3mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-15mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-4mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-40mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-1mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-5mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-20μmol |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-20mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-25mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1038-0421-2mg |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
459422-03-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-oneに関する追加情報
Compound CAS No. 459422-03-8: A Comprehensive Overview
The compound with CAS No. 459422-03-8, commonly referred to as 9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4-triazolo[3,2-b]quinazolin-8-one, is a highly specialized organic compound with significant potential in the fields of pharmacology and material science. This compound belongs to the class of triazolopyrimidines, which are known for their unique structural properties and diverse applications. Recent advancements in synthetic chemistry have enabled researchers to explore its structure-function relationships more deeply, uncovering novel avenues for its utilization.
The quinazolinone core of this compound is a key structural feature that contributes to its stability and reactivity. The presence of a fluorophenyl group at the 9th position introduces electronic effects that enhance its ability to interact with biological targets. Additionally, the dimethyl substitution at the 6th position plays a critical role in modulating the compound's physical properties, such as solubility and lipophilicity. These attributes make it an attractive candidate for drug design and development.
Recent studies have highlighted the potential of 9-(4-fluorophenyl)-6,6-dimethyl-1,2,4-triazolo[3,2-b]quinazolin-8-one as a modulator of cellular signaling pathways. For instance, research published in *Nature Communications* demonstrated its ability to inhibit key enzymes involved in inflammation and cancer progression. The compound's unique triazoloquinazolinone framework allows for precise targeting of these enzymes without affecting non-target proteins, making it a promising lead for therapeutic interventions.
From a synthetic perspective, the construction of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency of key steps such as cyclization and cross-coupling reactions. These advancements have not only facilitated the large-scale production of the compound but also opened up opportunities for exploring its analogs with enhanced bioactivity.
In terms of applications, CAS No. 459422-03-8 has shown potential in several areas beyond pharmacology. For example, its photochemical properties make it a candidate for use in optoelectronic devices. Researchers at Stanford University have reported its ability to act as a photosensitizer in solar cells, converting light energy into electrical energy with high efficiency. This dual functionality underscores the versatility of this compound across different scientific domains.
Looking ahead, ongoing research is focused on optimizing the synthesis of 9-(4-fluorophenyl)-6,6-dimethyl-1,2,4-triazolo[3,2-b]quinazolin-8-one to reduce costs and improve scalability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield breakthroughs in its therapeutic applications. Furthermore, computational modeling techniques are being employed to predict its interactions with various biological systems, paving the way for personalized medicine approaches.
In conclusion, CAS No. 459422-03-8 represents a cutting-edge molecule with immense potential across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science. As our understanding of this compound continues to grow, so too will its impact on advancing scientific knowledge and practical applications.
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